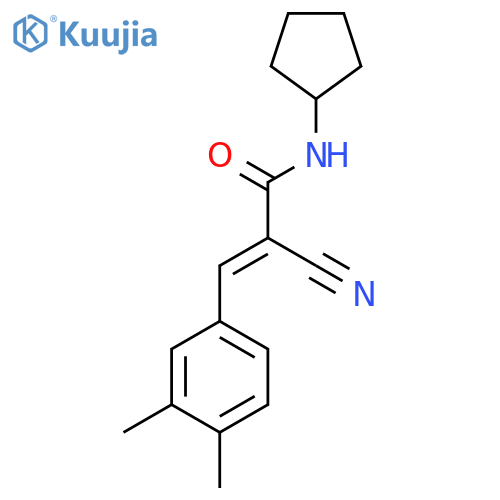

Cas no 1181484-81-0 (2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide)

1181484-81-0 structure

商品名:2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide

2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide

- 1181484-81-0

- EN300-26577360

- Z449743914

- (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide

-

- インチ: 1S/C17H20N2O/c1-12-7-8-14(9-13(12)2)10-15(11-18)17(20)19-16-5-3-4-6-16/h7-10,16H,3-6H2,1-2H3,(H,19,20)/b15-10+

- InChIKey: OYHRPTSTHGFCFJ-XNTDXEJSSA-N

- ほほえんだ: O=C(/C(/C#N)=C/C1=CC=C(C)C(C)=C1)NC1CCCC1

計算された属性

- せいみつぶんしりょう: 268.157563266g/mol

- どういたいしつりょう: 268.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26577360-0.05g |

2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide |

1181484-81-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1181484-81-0 (2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide) 関連製品

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量